molecular formula C11H11ClFNS B1439533 4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride CAS No. 1193388-02-1

4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride

Cat. No. B1439533
CAS RN: 1193388-02-1
M. Wt: 243.73 g/mol
InChI Key: ZQEDZDNJYVMSLF-UHFFFAOYSA-N
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Description

“4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride” is a chemical compound with the molecular formula C11H11ClFNS and a molecular weight of 243.73 g/mol . It is also known as FTH and is a crystalline solid.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10FNS.ClH/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11;/h1-7,13H,8H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder and is stored at room temperature .

Scientific Research Applications

Medicinal Chemistry

4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride is a compound that has potential applications in medicinal chemistry due to its thiophene moiety. Thiophene derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The fluoro group on the benzene ring could potentially be exploited for the development of novel pharmaceuticals that require fluorinated aromatic compounds for their biological activity.

Material Science

In the field of material science, this compound could serve as a building block for the synthesis of complex molecules. Its molecular structure suggests that it could be used to create new polymers or small molecules with specific electronic properties, which are essential for developing advanced materials .

Organic Semiconductors

The thiophene ring present in 4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride is a common feature in organic semiconductors. This compound could be utilized in the synthesis of organic semiconductor materials that are used in the production of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Organic Field-Effect Transistors (OFETs)

Due to its potential electronic properties, 4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride might be used in the development of OFETs. These devices are crucial for flexible electronics and displays, and the compound’s molecular structure could contribute to the charge transport layers within these transistors .

Organic Light-Emitting Diodes (OLEDs)

The compound’s structural features, particularly the thiophene ring, make it a candidate for use in OLEDs. OLED technology is known for its superior color quality and flexibility, making it ideal for display panels and lighting sources. The compound could be involved in the creation of emissive or charge transport layers in OLEDs .

Corrosion Inhibitors

Thiophene derivatives have been used as corrosion inhibitors in industrial applications. The specific structure of 4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride could be explored for its potential use in protecting metals from corrosion, which is vital for extending the life of metal structures and components .

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-fluoro-N-(thiophen-2-ylmethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNS.ClH/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11;/h1-7,13H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEDZDNJYVMSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(thiophen-2-ylmethyl)aniline hydrochloride

CAS RN

1193388-02-1
Record name 2-Thiophenemethanamine, N-(4-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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